molecular formula C26H30N2O B13188255 (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13188255
M. Wt: 386.5 g/mol
InChI Key: FOJAUYLDNUKRJS-VWLOTQADSA-N
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Description

(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a triphenylmethyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced via a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with an amine precursor.

    Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and substitution reactions, and employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the triphenylmethyl group.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyrrolidine derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the triphenylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(Pyrrolidin-1-yl)-2-[(diphenylmethyl)amino]propan-1-ol: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.

    (2S)-3-(Pyrrolidin-1-yl)-2-[(phenylmethyl)amino]propan-1-ol: Contains a phenylmethyl group.

    (2S)-3-(Pyrrolidin-1-yl)-2-[(tert-butyl)amino]propan-1-ol: Features a tert-butyl group.

Uniqueness

The presence of the triphenylmethyl group in (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol imparts unique steric and electronic properties, making it distinct from similar compounds. This group enhances the compound’s stability and its ability to interact with specific molecular targets, thereby influencing its reactivity and biological activity.

Properties

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-3-pyrrolidin-1-yl-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C26H30N2O/c29-21-25(20-28-18-10-11-19-28)27-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,27,29H,10-11,18-21H2/t25-/m0/s1

InChI Key

FOJAUYLDNUKRJS-VWLOTQADSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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